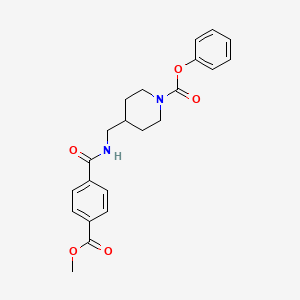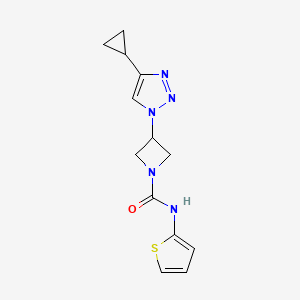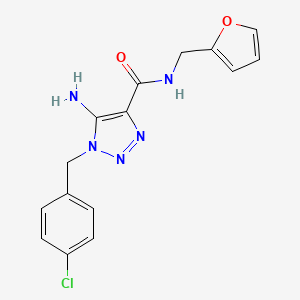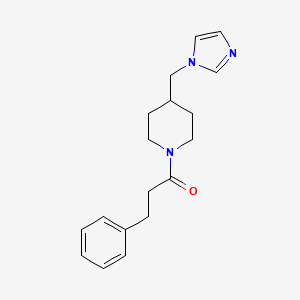
Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate, also known as PFBMPP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
The compound is utilized in the synthesis of oxindoles through palladium-catalyzed CH functionalization, demonstrating its role in medicinal chemistry synthesis. This process highlights the compound's utility in forming complex structures, such as oxindole derivatives, which are significant in the development of serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Serotonin Receptor Agonists
In the realm of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their potential as serotonin 4 (5-HT(4)) receptor agonists. These efforts aim to develop new therapeutic agents for gastrointestinal motility, showcasing the compound's application in discovering novel drugs (Sonda et al., 2003).
Synthesis of Analgesics
The compound's derivatives have been explored for their potential as potent analgesics. By suitable substitution on nitrogen atoms, researchers have developed extremely potent analgesic compounds, indicating the compound's significance in pain management research (Van Daele et al., 1976).
Methoxycarbonylation of Alkynes
Its derivatives have also been used in methoxycarbonylation reactions catalyzed by palladium complexes. This application in synthetic chemistry leads to the formation of unsaturated esters or cascade reactions to α,ω-diesters, demonstrating the compound's versatility in organic synthesis (Magro et al., 2010).
properties
IUPAC Name |
phenyl 4-[[(4-methoxycarbonylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-21(26)18-9-7-17(8-10-18)20(25)23-15-16-11-13-24(14-12-16)22(27)29-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUBAFKGVUJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)



![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

